5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical and Electronic Properties
- 2,5-Diphenyl-1,3,4-oxadiazoles, closely related to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, are known for their application in thermally activated delayed fluorescence (TADF) and have been utilized in organic light-emitting diodes (OLEDs). The derivatives exhibit blue-shifted fluorescence and high external quantum efficiency, highlighting their potential in optoelectronics (Cooper et al., 2022).
- New series of 1,3,4-oxadiazole derivatives have been explored for their nonlinear optical properties. These compounds, especially those containing Bromine, have shown potential as optical limiters, indicating applications in the field of optoelectronics (Chandrakantha et al., 2011).
Antimicrobial and Biological Activities
- Compounds structurally similar to this compound have been synthesized and shown to possess significant antimicrobial activity. Studies have demonstrated their effectiveness against a broad panel of bacterial and fungal strains, with some derivatives exhibiting notable potency due to the presence of fluorine atoms (Parikh & Joshi, 2014).
- A series of novel 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. Some derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Adimule et al., 2014).
Thermal and Dielectric Properties
- Poly(1,3,4-oxadiazole-ether)s with benzimidazole pendants have been synthesized and analyzed for their thermal and dielectric properties. These materials have shown promising results in terms of thermal stability and dielectric characteristics, suggesting applications in high-performance materials and electronics (Ganesh et al., 2014).
Environmental and Green Chemistry
- A novel, ultrasound-assisted synthesis method for 1,3,4-oxadiazole derivatives has been developed, emphasizing green chemistry principles. The synthesized compounds have demonstrated significant antimicrobial and antioxidant activities, showcasing their potential in medical and environmental applications (Yarmohammadi et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRZEFITCDULRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633344 |
Source
|
Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-08-2 |
Source
|
Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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